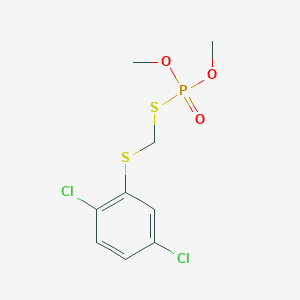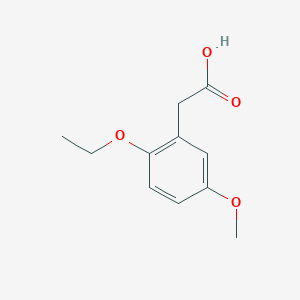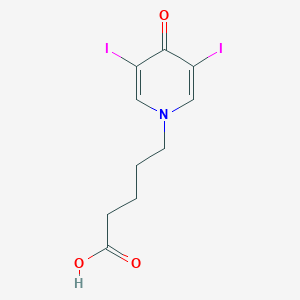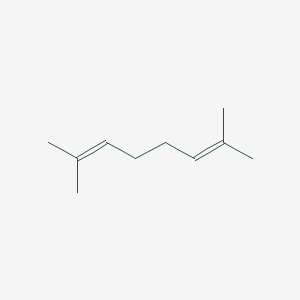
Diethylstilbestrol pinacolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylstilbestrol (DES) is a synthetic estrogen that was widely prescribed to pregnant women between the 1940s and 1970s to prevent miscarriages and premature births. However, it was later discovered that DES had serious side effects, including an increased risk of cancer and reproductive abnormalities in the offspring of women who took the drug. Diethylstilbestrol pinacolone (DESP) is a derivative of DES that has been synthesized for use in scientific research.
Wirkmechanismus
Diethylstilbestrol pinacoloneP exerts its biological effects by binding to estrogen receptors and activating downstream signaling pathways. It has been shown to induce the expression of estrogen-responsive genes and to modulate the activity of other transcription factors. The exact mechanism of action of Diethylstilbestrol pinacoloneP is still being studied, but it is believed to involve the activation of multiple signaling pathways that converge on the regulation of gene expression.
Biochemische Und Physiologische Effekte
Diethylstilbestrol pinacoloneP has been shown to have a range of biochemical and physiological effects, including the stimulation of cell proliferation, the induction of apoptosis, and the modulation of immune function. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Diethylstilbestrol pinacoloneP in scientific research is its high affinity for estrogen receptors, which allows for precise and selective activation of these receptors. It is also a stable compound that can be easily synthesized and stored. However, one of the limitations of using Diethylstilbestrol pinacoloneP is that it may not fully replicate the effects of natural estrogens, as it is a synthetic derivative.
Zukünftige Richtungen
There are several potential future directions for research on Diethylstilbestrol pinacoloneP. One area of interest is the development of novel estrogen receptor modulators that can selectively target different subtypes of estrogen receptors. Another area of interest is the use of Diethylstilbestrol pinacoloneP in the development of new therapies for diseases such as breast cancer, osteoporosis, and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of Diethylstilbestrol pinacoloneP and its potential impact on human health.
Synthesemethoden
Diethylstilbestrol pinacoloneP can be synthesized from Diethylstilbestrol pinacolone using pinacolone as a reagent. The reaction involves the removal of the phenolic hydroxyl group from Diethylstilbestrol pinacolone and the addition of a pinacolone molecule to the resulting carbocation. The product is a stable crystalline compound that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Diethylstilbestrol pinacoloneP is used in scientific research as a tool to study the mechanism of action of estrogen receptors. It has been shown to bind to estrogen receptors with high affinity and to induce transcriptional activity in a similar manner to natural estrogens. This makes it a valuable tool for studying the role of estrogen receptors in various biological processes, such as cell proliferation, differentiation, and apoptosis.
Eigenschaften
CAS-Nummer |
18922-13-9 |
|---|---|
Produktname |
Diethylstilbestrol pinacolone |
Molekularformel |
C18H20O3 |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
4,4-bis(4-hydroxyphenyl)hexan-3-one |
InChI |
InChI=1S/C18H20O3/c1-3-17(21)18(4-2,13-5-9-15(19)10-6-13)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3 |
InChI-Schlüssel |
VXQMNZNWFJLHAO-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(CC)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Kanonische SMILES |
CCC(=O)C(CC)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Andere CAS-Nummern |
18922-13-9 |
Synonyme |
diethylstilbestrol pinacolone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



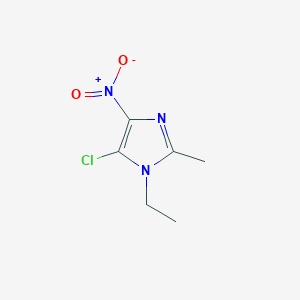
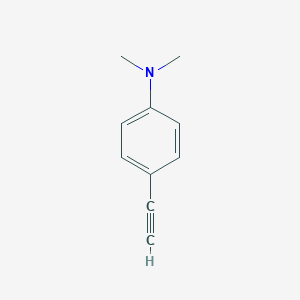
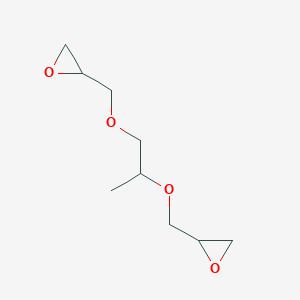

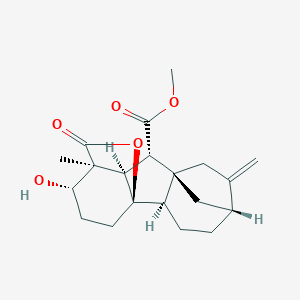
![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)
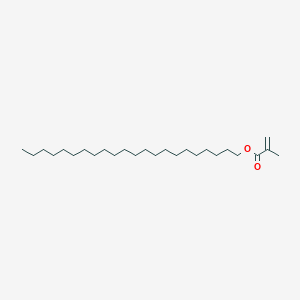
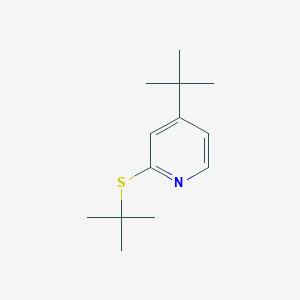
![Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt](/img/structure/B99626.png)
